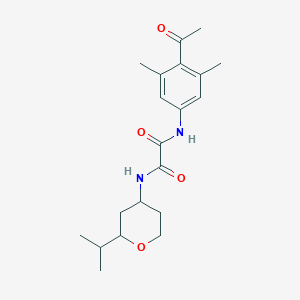
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide, commonly known as ADOX, is a chemical compound that has been extensively studied in scientific research. ADOX is a small molecule inhibitor that is known to have potential therapeutic applications in cancer treatment.
作用机制
ADOX inhibits ribonucleotide reductase by binding to the active site of the enzyme. ADOX forms a complex with the enzyme, which prevents the enzyme from converting ribonucleotides to deoxyribonucleotides. This inhibition ultimately leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ADOX has been shown to have potent anti-cancer activity in vitro and in vivo. ADOX has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. ADOX has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
实验室实验的优点和局限性
ADOX has several advantages for lab experiments. ADOX is a small molecule inhibitor that is easy to synthesize and purify. ADOX has also been extensively studied for its potential therapeutic applications in cancer treatment. However, ADOX also has some limitations for lab experiments. ADOX has poor solubility in water, which can make it difficult to use in certain assays. ADOX also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of ADOX. One potential direction is the development of more potent and selective inhibitors of ribonucleotide reductase. Another potential direction is the development of more effective drug delivery systems for ADOX. Finally, further studies are needed to determine the potential therapeutic applications of ADOX in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, ADOX is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX inhibits ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells. ADOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ADOX, including the development of more potent and selective inhibitors of ribonucleotide reductase and the development of more effective drug delivery systems.
合成方法
The synthesis of ADOX involves the reaction of 4-acetyl-3,5-dimethylphenylhydrazine with 2-propan-2-yloxan-4-yl isocyanate. The reaction yields ADOX as a white solid with a melting point of 234-236°C. The purity of ADOX can be determined using high-performance liquid chromatography (HPLC).
科学研究应用
ADOX has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX is known to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
属性
IUPAC Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-11(2)17-10-15(6-7-26-17)21-19(24)20(25)22-16-8-12(3)18(14(5)23)13(4)9-16/h8-9,11,15,17H,6-7,10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVIMVICZVMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)NC2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![N-(1,2-thiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide](/img/structure/B7436937.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)